molecular formula C6H5N3O B1620253 Imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-21-4

Imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B1620253
CAS No.: 56468-21-4
M. Wt: 135.12 g/mol
InChI Key: SLYRIXNICMCXFH-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in imaging studies.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrazine: Another fused ring system with similar structural features but different reactivity and applications.

    Imidazo[1,2-a]pyrimidine: Known for its versatility in synthetic chemistry and drug development.

    Imidazo[1,5-a]pyridine: Noted for its luminescent properties and use in optoelectronic devices.

Uniqueness: Imidazo[1,5-a]pyrazin-8(7H)-one stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIXNICMCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308809
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56468-21-4
Record name NSC209767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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